molecular formula C11H10N2O4 B2668893 4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid CAS No. 923200-35-5

4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid

Cat. No. B2668893
CAS RN: 923200-35-5
M. Wt: 234.211
InChI Key: XIPQRWGRCZWBER-UHFFFAOYSA-N
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Description

“4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid” is a chemical compound with the CAS Number: 923200-35-5 . Its molecular weight is 234.21 and its IUPAC name is 4-[(2,5-dioxo-1-imidazolidinyl)methyl]benzoic acid . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H10N2O4/c14-9-5-12-11(17)13(9)6-7-1-3-8(4-2-7)10(15)16/h1-4H,5-6H2,(H,12,17)(H,15,16) . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 234.21 and a molecular formula of C11H10N2O4 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

One significant application of compounds related to 4-[(2,5-dioxoimidazolidin-1-yl)methyl]benzoic acid is in the synthesis of new compounds with antimicrobial activities. Research by Abd El-Meguid (2014) focused on constructing compounds containing a similar moiety, 4-(5-benzoyl-benzoimidazol-2), incorporated into different amino acids and sulfamoyl or pyrrole analogues. These compounds demonstrated significant effectiveness against various gram-positive and gram-negative bacteria, as well as fungi (Abd El-Meguid, 2014).

Syntheses and Studies as Anti-Tuberculosis Inhibitors

Research on derivatives of this compound also extends to the field of tuberculosis treatment. Liu, Zhong, and Li (2012) synthesized derivatives such as (Z)-2-substituted-5-(4-((2-substituted-5-oxoimidazolidin-4-ylidene)methyl)benzamido)benzoic acid as potential FabH inhibitors, a type of enzyme involved in the synthesis of mycolic acids essential for mycobacteria (Liu, Zhong, & Li, 2012).

Corrosion Inhibition

Another application is in the field of corrosion inhibition. Rbaa et al. (2020) synthesized new benzimidazole derivatives, showing that these compounds, which share a structural similarity with this compound, are effective against corrosion of steel in acidic environments (Rbaa et al., 2020).

Anticancer Activity Evaluation

The derivatives of this compound have been evaluated for their potential anticancer activities. Soni et al. (2015) synthesized novel compounds using a common intermediate related to this compound and evaluated their anticancer activity, highlighting the potential of these compounds in cancer treatment (Soni et al., 2015).

Coordination Polymers

This compound and its derivatives have been utilized in the synthesis of coordination polymers. He et al. (2020) synthesized coordination polymers based on a related compound, exploring their structures and properties, which is a significant area of research in material science (He et al., 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H303, H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-[(2,5-dioxoimidazolidin-1-yl)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c14-9-5-12-11(17)13(9)6-7-1-3-8(4-2-7)10(15)16/h1-4H,5-6H2,(H,12,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPQRWGRCZWBER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1)CC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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